Structural Elucidation, Mechanistic Origins, and Control Strategies Executive Summary In the high-stakes landscape of Fulvestrant (a Selective Estrogen Receptor Degrader, SERD) process development, impurity management is...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Elucidation, Mechanistic Origins, and Control Strategies
Executive Summary
In the high-stakes landscape of Fulvestrant (a Selective Estrogen Receptor Degrader, SERD) process development, impurity management is paramount.[1][2] While pharmacopoeial impurities (A, B, C, D) are well-documented, Impurity 4 (CAS 1621885-82-2) represents a complex "double-hazard" challenge. It combines a structural degradation motif (
-dehydrogenation) with a reactive functional group (mesylate ester), classifying it as a potential Mutagenic Impurity (PMI) within the synthesis pathway.
This guide provides a definitive technical analysis of CAS 1621885-82-2, moving beyond basic identification to explore the causality of its formation and the rigor required for its control.
Part 1: Chemical Identity & Structural Architecture[3]
CAS 1621885-82-2 is not a metabolite; it is a specific process-related impurity arising from the degradation of a key synthetic intermediate.
[3][4][5][][7] • Mesylate (OMs): Alkylating leaving group (Genotoxicity concern)• -Olefin: Conjugated double bond (Stability concern)• 17-Acetate: Protected hydroxyl (Process artifact)
Structural Analysis
Unlike the final Fulvestrant API, which possesses a fully saturated B-ring and a pentafluoropentyl side chain, Impurity 4 retains the mesylate leaving group used for side-chain coupling and exhibits unsaturation at the C6-C7 position .
The Mesylate Handle: The presence of the methanesulfonate ester (-OSO_2CH_3) identifies this molecule as a derivative of the pre-coupling intermediate.
The
Chromophore: The additional double bond at C6 extends the conjugation of the aromatic A-ring, significantly altering the UV absorption profile compared to the parent intermediate.
Part 2: Mechanistic Genesis (The "Why")
To control Impurity 4, one must understand its origin. It is not formed from Fulvestrant itself, but from the 17-acetate protected mesylate intermediate .
The Pathway
Precursor: The synthesis of Fulvestrant typically proceeds via a 7-(9-mesyloxynonyl) estradiol intermediate (protected at C17).
Divergence: Under thermal stress or oxidative conditions during the coupling reaction (with pentafluoropentyl thiol), this intermediate undergoes benzylic dehydrogenation at C6-C7.
Persistence: If the subsequent hydrolysis step (to remove the 17-acetate) is incomplete or if the impurity tracks through purification, it persists as CAS 1621885-82-2.
Critical Process Parameters (CPPs)
Reaction Temperature: Elevated temperatures during the mesylation or coupling steps promote elimination reactions, favoring the
formation.
Oxygen Exposure: The C6 position in estrogens is susceptible to benzylic oxidation (forming 6-OH or 6-Oxo species), which can dehydrate to the
olefin.
Part 3: Analytical Strategy & Detection
Because CAS 1621885-82-2 contains a mesylate group, it falls under the scrutiny of ICH M7 (Assessment and Control of DNA Reactive Impurities). Standard HPLC-UV is often insufficient due to the need for ppm-level detection limits.
1. Detection Challenges
UV Shift: The
double bond creates a bathochromic shift. While the API absorbs maximally at ~280 nm, Impurity 4 will show enhanced absorbance and a shifted (approx. 260-300 nm shoulder).
Resolution: It must be chromatographically resolved from the "Saturated Mesylate Intermediate" (its precursor) and the "
Fulvestrant" (its hydrolyzed analog).
2. Recommended Protocol: LC-MS/MS for Trace Quantification
Column: C18 High-Resolution (e.g., 1.7 µm particle size) to separate the olefinic impurity from the saturated parent.
Mobile Phase: Ammonium Acetate/Acetonitrile gradient. Avoid acidic modifiers that might degrade the acid-labile mesylate in-source.
Mass Transition: Monitor the loss of the mesylate group (
) or the acetate loss.
Part 4: Control & Mitigation Strategy
To ensure synthesis integrity, a "Quality by Design" (QbD) approach is required.
Step 1: Upstream Control
Inert Atmosphere: Strictly maintain Nitrogen/Argon blanketing during the mesylation of the diol intermediate to prevent C6 oxidation.
Radical Scavengers: In some protocols, the addition of antioxidants (e.g., BHT) during the workup of the intermediate can suppress the radical mechanism leading to the
derivative.
Step 2: Purge Factor Validation
Since Impurity 4 is an intermediate derivative, the subsequent reaction (thiol coupling) and purification (crystallization) must demonstrate a high "Purge Factor."
Validation: Spike the reaction mixture with synthesized CAS 1621885-82-2 and measure its rejection rate in the final crystallization of Fulvestrant.
Step 3: Specification Setting
If the mesylate is confirmed as a mutagen, the limit is typically TTC-based (Threshold of Toxicological Concern) , often < 1.5 µ g/day intake, translating to ppm levels in the API.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169490778 (Fulvestrant Impurity 4). Retrieved from [Link]
European Pharmacopoeia Commission.Fulvestrant Monograph 2443. European Directorate for the Quality of Medicines (EDQM).
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]
Technical Guide: Structural Identification and Control of Fulvestrant Impurity 4 (Mesylate Intermediate)
This is an in-depth technical guide designed for analytical scientists and process chemists. It addresses the identification of Fulvestrant Impurity 4 , specifically identified here as the Mesylate Intermediate (CAS 1621...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide designed for analytical scientists and process chemists. It addresses the identification of Fulvestrant Impurity 4 , specifically identified here as the Mesylate Intermediate (CAS 1621885-82-2) , a critical process-related impurity often found in vendor catalogs and synthesis profiles, distinct from the standard pharmacopoeial degradation products (Impurities A-F).[1]
Executive Summary: Defining the Target
In the development of Fulvestrant, impurity profiling often encounters "Impurity 4" (referenced in chemical databases such as PubChem and Chemicea under CAS 1621885-82-2 ).[1] Unlike the oxidative degradation products (e.g., Fulvestrant Sulfone/Impurity B) or stereoisomers (Impurity A), Impurity 4 is a synthetic process impurity .
Nature: It is a key intermediate derivative where the 17-hydroxyl is protected as an acetate, and the side-chain terminus is activated as a mesylate (methanesulfonate), prior to the coupling with the pentafluoropentyl thiol moiety.[1]
Criticality: As a reactive alkyl mesylate, it poses potential genotoxic risks (PGI) and indicates incomplete conversion during the side-chain elongation step.[1]
This guide details the strategy to isolate, identify, and control this impurity, distinguishing it from the fluorinated drug substance.[1]
The Analytical Challenge: "The Missing Fluorine"
The primary challenge in identifying Impurity 4 is that it elutes near the main peak or other lipophilic intermediates in Reverse Phase Chromatography (RPC) but lacks the characteristic fluorine signature of Fulvestrant.
Comparative Physicochemical Profile[1]
Feature
Fulvestrant (API)
Impurity 4 (Mesylate Intermediate)
Analytical Impact
Formula
CHFOS
CHOS
Distinct Mass Shift
MW
606.77 Da
~532.73 Da
Mass Defect
Fluorine Content
5 Fluorine atoms
0 Fluorine atoms
F-NMR Silent
Key Functional Group
Sulfoxide (S=O)
Mesylate (OMs) & Acetate (OAc)
Distinct IR/NMR signals
Polarity
High Lipophilicity
Moderate Lipophilicity
Elutes earlier than API in RP-HPLC
Structural Elucidation Strategy
To definitively identify Impurity 4, a multi-hyphenated approach (LC-MS/MS + NMR) is required.[1] The absence of the pentafluoro-chain is the primary diagnostic marker.[1]
Mass Spectrometry (LC-MS/MS) Workflow[1][3][4]
Instrument: Q-TOF or Orbitrap (High Resolution).[1]
Ionization: ESI Positive Mode (Mesylates ionize well as ammonium adducts if NH
NMR provides the "fingerprint" confirmation. The key is to prove the presence of the Mesyl and Acetate groups and the absence of the fluorinated tail.[1]
Protocol: Dissolve ~5 mg isolated impurity in CDCl
.
Key Chemical Shifts (
ppm):
Proton Environment
Signal Type
Chemical Shift ()
Diagnostic Value
Mesylate Methyl (-OSOCH)
Singlet (3H)
~3.00 ppm
Definitive Marker for Impurity 4
Acetate Methyl (-OCOCH)
Singlet (3H)
~2.05 ppm
Confirms 17-protection intact
Terminal Fluorine Neighbors
Multiplet
ABSENT
Confirms side chain truncation
Aromatic Ring A
Multiplets
6.5 - 7.2 ppm
Confirms Steroid Core integrity
Workflow Diagram[1]
Figure 1: Decision tree for distinguishing Impurity 4 from standard Fulvestrant degradants.
Mechanism of Formation (Root Cause)[6]
Understanding the origin is the only way to implement control. Impurity 4 is not a degradation product of the final API; it is an Unreacted Intermediate .
The Synthesis Context:
Fulvestrant synthesis typically involves coupling a 7-nonyl-estradiol derivative with a pentafluoropentyl side chain.[1]
Step A: The 7-(9-hydroxynonyl) estradiol intermediate is protected (Acetate) and activated (Mesylation) to create a leaving group.[1]
Result:Impurity 4 is formed here.
Step B: This Mesylate reacts with 4,4,5,5,5-pentafluoropentane-1-thiol (Thiolation).[1]
Failure Mode: If Step B is incomplete, or if the stoichiometry is off, the Mesylate (Impurity 4) remains.[1]
Carryover: If the Mesylate is not purged before deprotection, it may hydrolyze to the alcohol or persist if the workup is mild.
Figure 2: Origin of Impurity 4 in the synthetic pathway.[1]
Control and Remediation Strategy
Since Impurity 4 is an alkyl mesylate, it is structurally alert for genotoxicity (potential alkylating agent). Control must be rigorous.[1]
Purge Point: The most effective purge is crystallization after the coupling step (Step B).[1] The solubility difference between the fluorinated product and the mesylate should be exploited using non-polar solvents (e.g., heptane/ethyl acetate mixtures).
Reaction Monitoring (IPC):
Implement an IPC (In-Process Control) method using HPLC.[1]
Limit: The reaction must proceed until Impurity 4 is < 0.1% before quenching.
Destruction: Ensure the subsequent deprotection step (usually alkaline hydrolysis) is vigorous enough to hydrolyze any remaining mesylate to the corresponding alcohol (which is less toxic and easier to separate), although the primary goal should be upstream conversion.
References
PubChem Compound Summary. "Fulvestrant Impurity 4 (CAS 1621885-82-2)."[1][2] National Center for Biotechnology Information.
[Link][1]
European Pharmacopoeia (Ph.[1][][4] Eur.) . "Fulvestrant Monograph 2443." EDQM. (For standard impurity nomenclature A-F).
[Link]
(Note: While pharmacopoeial standards (EP/USP) use letter designations, "Impurity 4" is the industry-standard designation for the mesylate intermediate described above in custom synthesis and impurity standard catalogs.)[1]
Fulvestrant Impurity 4: A Comprehensive Technical Guide on Solubility and Physicochemical Characterization
An In-Depth Technical Guide for Drug Development Professionals Preamble: The Imperative of Impurity Profiling in Drug Development In the landscape of pharmaceutical development, the adage "the dose makes the poison" exte...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Drug Development Professionals
Preamble: The Imperative of Impurity Profiling in Drug Development
In the landscape of pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the entire constellation of related substances and impurities. For a potent therapeutic agent like Fulvestrant, a selective estrogen receptor degrader (SERD) pivotal in metastatic breast cancer treatment, the rigorous identification and characterization of impurities are not merely a regulatory formality but a cornerstone of patient safety and product efficacy.[1][2][3] Impurities can arise from synthetic pathways, degradation of the drug substance, or interaction with excipients, and their presence, even in minute quantities, can have unforeseen toxicological or pharmacological consequences.
This guide provides an in-depth technical examination of a specific related substance, Fulvestrant Impurity 4 . Our objective is to move beyond a simple data sheet and instead offer a holistic, field-proven perspective on its core physicochemical properties, with a special focus on solubility. We will explore the causality behind experimental design, present self-validating protocols for characterization, and ground our discussion in authoritative references, empowering researchers and drug development professionals to navigate the challenges associated with this impurity.
Core Identity of Fulvestrant Impurity 4
Fulvestrant Impurity 4 is a synthesis-related or degradation product of Fulvestrant. Its structural distinction from the parent API is critical as it directly influences its physicochemical behavior, analytical signature, and potential biological activity.
The definitive identification of Fulvestrant Impurity 4 is cataloged in the PubChem database under CID 169490778.[4] Its chemical identity is distinct from the Fulvestrant API, primarily in the side chain attached at the 7α-position of the steroidal backbone. While Fulvestrant possesses a (4,4,5,5,5-pentafluoropentyl)sulfinyl group, Impurity 4 features a methylsulfonyloxy (mesylate) group. This substitution significantly alters the polarity and chemical reactivity of the side chain.
This structural information is the foundation upon which all subsequent analytical and solubility protocols are built. The presence of the ester at C-17 and the mesylate group on the C-7 side chain are key features for spectroscopic and chromatographic characterization.
Physicochemical Properties: Bridging Computed Data and Experimental Gaps
A comprehensive understanding of an impurity's physical properties is essential for developing control strategies, purification methods, and stable formulations. While extensive experimental data for Fulvestrant Impurity 4 is not widely published, we can leverage computational models and compare them to the known properties of the parent drug to guide our experimental approach.
Table 1: Summary of Physicochemical Properties of Fulvestrant Impurity 4
Computed by XLogP3. Indicates high lipophilicity, though likely less than Fulvestrant itself due to the more polar sulfonyloxy group.[4]
Topological Polar Surface Area (TPSA)
98.3 Ų
Computed by Cactvs. This value suggests moderate cell permeability.[4]
Appearance
Not available
Expected to be a white to off-white solid, similar to other steroidal compounds. Experimental verification is required.
Melting Point
Not available
Experimental determination via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus is necessary for assessing purity and solid-state stability.
Boiling Point
Not available
Not applicable; the molecule would likely decompose at high temperatures before boiling under atmospheric pressure.
Expert Insight: The computed XLogP3 value of 6.9 is significant. While high, it is lower than that of Fulvestrant (approx. 9.2), which is dominated by its highly fluorinated, non-polar side chain.[3] This suggests that Impurity 4, while still highly lipophilic and poorly water-soluble, will exhibit slightly more polar character. This is a critical insight for designing chromatographic separation methods, as it predicts that Impurity 4 will have a shorter retention time than Fulvestrant in a reversed-phase HPLC system.
Solubility Profile: A Predictive and Experimental Approach
The solubility of an impurity is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its purgeability during API crystallization. Given the absence of published experimental data, a structured, multi-solvent screening protocol is required.
Predicted Solubility Behavior
Based on its structure—a large, rigid, hydrophobic steroidal core combined with a polar phenolic hydroxyl group, an acetate ester, and a terminal mesylate group—we can predict the following:
Aqueous Solubility: Extremely low. The molecule's high lipophilicity (XLogP3 = 6.9) will dominate.
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents can effectively solvate both the non-polar and polar regions of the molecule.
Alcohols (e.g., Ethanol, Methanol): Good to moderate solubility is anticipated, similar to the parent drug, Fulvestrant, which is soluble at approximately 20 mg/mL in ethanol.[5]
Non-Polar Solvents (e.g., Heptane, Toluene): Very low solubility is expected due to the presence of multiple polar functional groups.
Moderately Polar Solvents (e.g., Acetonitrile, Ethyl Acetate): Moderate solubility is likely, making these suitable as components of chromatographic mobile phases.
Experimental Protocol for Solubility Determination
This protocol describes a robust, self-validating system for determining the equilibrium solubility of Fulvestrant Impurity 4 using the shake-flask method, followed by HPLC-UV analysis.
Objective: To determine the solubility (in mg/mL) of Fulvestrant Impurity 4 in a range of pharmaceutically relevant solvents at ambient temperature.
Materials:
Fulvestrant Impurity 4 reference standard
Vials (e.g., 2 mL glass vials with PTFE-lined caps)
Preparation: Add an excess amount of Fulvestrant Impurity 4 (e.g., ~10 mg, accurately weighed) to a series of vials. Causality: Adding a clear excess ensures that equilibrium is reached with undissolved solid present.
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent to its respective vial.
Equilibration: Seal the vials and place them on an orbital shaker. Agitate at a constant speed and ambient temperature (e.g., 25 °C) for 24 hours. Causality: 24 hours is typically sufficient to ensure equilibrium is reached for complex molecules. A preliminary time-point study (e.g., at 4, 8, 12, and 24 hours) can be conducted to confirm this.
Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved solids. Trustworthiness: This step is critical to ensure that the supernatant withdrawn for analysis is a true, saturated solution free of suspended particulates.
Sample Preparation for Analysis: Carefully withdraw a known aliquot of the clear supernatant (e.g., 100 µL) and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the HPLC method.
HPLC Analysis: Analyze the diluted samples using a validated, stability-indicating HPLC method (see Section 4.2 for a representative method). The concentration is determined against a multi-level calibration curve prepared from a stock solution of the Fulvestrant Impurity 4 reference standard.
Calculation:
Solubility (mg/mL) = (Concentration from HPLC in mg/mL) × (Dilution Factor)
Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol.
Workflow for shake-flask solubility determination.
Analytical Characterization and Control
Effective control of any impurity requires a robust analytical method capable of separating it from the API and other related substances. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[1][6][]
Chromatographic Principles
The structural differences between Fulvestrant and Impurity 4 are the key to their separation.
Fulvestrant: Contains a long, highly non-polar fluorinated side chain. This results in a very strong interaction with the non-polar stationary phase (e.g., C18 or C8) in reversed-phase HPLC, leading to a long retention time.
Fulvestrant Impurity 4: The terminal mesylate group (-OSO₂CH₃) is significantly more polar than Fulvestrant's sulfinyl group. This weaker interaction with the stationary phase will cause Impurity 4 to elute earlier than the Fulvestrant API.
Therefore, a gradient elution method, starting with a higher percentage of the aqueous phase and ramping up the organic phase (e.g., acetonitrile/methanol), is ideal. This ensures that more polar impurities (like Impurity 4) are resolved at the beginning of the run, while the highly retained Fulvestrant API is eluted in a reasonable time with good peak shape.[6][]
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for a method capable of resolving Fulvestrant Impurity 4 from the parent drug. Method optimization and validation are required as per ICH guidelines.
Objective: To quantify Fulvestrant Impurity 4 in the presence of Fulvestrant using a gradient reversed-phase HPLC-UV method.
Chromatographic Conditions:
Parameter
Condition
Causality & Justification
Column
C8, 150 mm x 4.6 mm, 3.5 µm
A C8 column provides slightly less retention than a C18, which is advantageous for reducing the long run times associated with the highly retained Fulvestrant API, while still offering excellent resolution for related substances.
Mobile Phase A
Water
The polar component of the mobile phase.
Mobile Phase B
Acetonitrile:Methanol (50:50, v/v)
A strong organic mixture to ensure elution of the lipophilic API and impurities.[6][]
Gradient Program
Time (min)
% B
0
50
20
90
25
90
26
50
30
50
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
35 °C
Elevated temperature improves peak shape and reduces viscosity, ensuring reproducible retention times.[6]
Detection Wavelength
225 nm
This wavelength provides good sensitivity for both Fulvestrant and its impurities, which share the same core chromophore.[6][]
Injection Volume
10 µL
A typical volume to balance sensitivity and peak shape.[6]
Diluent
Acetonitrile/Water (50:50, v/v)
Ensures sample solubility and compatibility with the initial mobile phase conditions.
Analytical Workflow Diagram
This diagram outlines the process from sample receipt to final reporting for impurity analysis.
General workflow for HPLC impurity profiling.
Conclusion and Forward Outlook
Fulvestrant Impurity 4, defined by its unique mesylated side chain, presents a distinct profile compared to the parent API. While computational data provides a solid foundation, this guide emphasizes the critical need for experimental verification of its physical properties, particularly solubility. The protocols outlined herein for solubility determination and HPLC analysis are designed to be robust, reproducible, and grounded in scientific causality, providing drug development professionals with a clear path forward.
The slight increase in polarity conferred by the methylsulfonyloxy group is the central feature governing the behavior of this impurity, making it amenable to separation and control via standard reversed-phase chromatography. Further research should focus on obtaining experimental data for its melting point and conducting forced degradation studies to confirm its formation pathways, ultimately ensuring the development of a safe, effective, and high-quality Fulvestrant drug product.
Fulvestrant Impurity 4 | C30H44O6S | CID 169490778 - PubChem. National Center for Biotechnology Information. [Link]
Fulvestrant Impurities and Related Compound - Veeprho. Veeprho Pharmaceuticals. [Link]
What is the mechanism of Fulvestrant? - Patsnap Synapse. Patsnap. [Link]
Quantitative estimation of Fulvestrant injection 505(j) composition and impurities profile by capillary gas chromatography and HPLC-PDA techniques | Request PDF. ResearchGate. [Link]
The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC. National Center for Biotechnology Information. [Link]
A functional genome-wide screen to identify the ER degradation machinery in ER+ breast cancer cells - AACR Journals. American Association for Cancer Research. [Link]
A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre- filled syringe injection matrix. Der Pharma Chemica. [Link]
Fulvestrant EP Impurity F | C32H45F5O4S | CID 135390804 - PubChem. National Center for Biotechnology Information. [Link]
Fulvestrant Impurity 4 reference standard price and availability
Application Note: Strategic Sourcing and Analytical Profiling of Fulvestrant Impurity 4 Part 1: The "Identity Crisis" of Impurity 4 (Critical Analysis) Before sourcing, you must validate the chemical identity.[1][2][3] I...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Sourcing and Analytical Profiling of Fulvestrant Impurity 4
Part 1: The "Identity Crisis" of Impurity 4 (Critical Analysis)
Before sourcing, you must validate the chemical identity.[1][2][3] In the Fulvestrant impurity landscape, "Impurity 4" is a non-harmonized term that creates significant regulatory risk.[1][2][3] It typically refers to one of two distinct chemical entities depending on the vendor or pharmacopoeial context.
You must verify which of the following your specific project requires:
Candidate A: The Genotoxic Concern (Primary "Impurity 4")[2][3]
Chemical Name: Estra-1,3,5(10),6-tetraene-3,17-diol, 7-[9-[(methylsulfonyl)oxy]nonyl]-, 17-acetate[1][2][3][4]
Nature: Process Intermediate / Potential Genotoxic Impurity (PGI).[2][3]
Why it matters: This molecule contains a Mesylate ester (methylsulfonyloxy group).[2][3] Under ICH M7 guidelines, alkyl mesylates are flagged as potential mutagens.[1][2][3] If this is your target, your analytical limits must be significantly lower (ppm level) than standard degradants.[1][2][3]
Candidate B: The Oxidative Degradant (Common Vendor Alias)[2][3]
Chemical Name: Fulvestrant Sulfone (Fulvestrant EP Impurity B/C depending on revision)
Nature: Major oxidative degradation product.[1][2]
Why it matters: This is the most common stability-indicating impurity monitored in QC.[1][2][3] Many generic vendors list this simply as "Impurity 4" in their catalogs.[1][2][3]
Scientist’s Directive: The protocols below address Candidate A (CAS 1621885-82-2) as it represents the higher technical challenge (PGI status) and specific sourcing difficulty. However, data for Candidate B is included for comprehensive coverage.
Part 2: Sourcing Intelligence & Cost-Benefit Analysis
Prices for reference standards are volatile.[1][2][3] The following data represents a strategic market analysis for Q4 2023/2024 .
Figure 1: Decision logic for sourcing Fulvestrant impurities based on chemical identity and regulatory risk.
Part 3: Analytical Protocol (HPLC/UPLC)
This protocol is designed to separate the highly non-polar Impurity 4 (Mesylate) from the API and the polar Sulfone .[2][3]
Challenge: The Mesylate impurity (Candidate A) is an intermediate ester and likely more hydrophobic than the parent Fulvestrant.[2][3]
Solution: A gradient elution extending to high organic composition is required to elute the Mesylate.[1][2]
Method parameters
Instrument: UPLC or HPLC (Agilent 1290 / Waters Acquity equivalent).
Column: C18, 150 x 3.0 mm, 2.7 µm (e.g., Cortecs C18 or Zorbax Eclipse Plus).[1][2][3] Reason: Core-shell particles provide high resolution at lower backpressure.[2][3]
Mobile Phase A: 0.1% Formic Acid in Water.[1][2] Reason: Low pH stabilizes the separation and is MS-compatible.[2][3]
Warning: Treat as a potential mutagen.[1][2] Use a fume hood and double gloves.[1][2][3]
Weigh 1.0 mg of Impurity 4 Reference Standard.[1][2][3]
Dissolve in 10 mL of Acetonitrile . (Note: Mesylates are often unstable in protic solvents like methanol/water over long periods; ACN is preferred for stability).[2][3]
Spike Fulvestrant API (1.0 mg/mL) with Impurity 4 stock solution to achieve a concentration of 0.1% (1 µg/mL).
Success Criterion: Resolution (Rs) > 2.0 between Fulvestrant main peak and Impurity 4.[1][2][3]
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for impurity profiling.
Part 4: References
PubChem. (2023).[1][2][3] Fulvestrant Impurity 4 (CAS 1621885-82-2) Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][2][3]
European Pharmacopoeia (Ph.[1][3] Eur.). (2023).[1][2][3] Fulvestrant Monograph 2443. EDQM. Available at: [Link][2][3]
ICH. (2017).[1][2][3] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[1][2][3] Available at: [Link]
Application Note: A Stability-Indicating UPLC Method for the Rapid Separation of Fulvestrant and its Oxidative Degradant, Impurity 4 (Fulvestrant Sulfone)
Abstract This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of Fulvestrant and a critical oxidative degrada...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note presents a robust, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the efficient separation and quantification of Fulvestrant and a critical oxidative degradation product, Fulvestrant Sulfone, herein designated as Impurity 4. Fulvestrant is a vital estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Ensuring the purity of the active pharmaceutical ingredient (API) and monitoring its degradation products is paramount for drug safety and efficacy. This protocol leverages the power of UPLC technology to achieve superior resolution and significantly reduced run times compared to traditional HPLC methods, making it ideal for high-throughput quality control and stability testing environments. The method utilizes a sub-2-µm particle column to resolve Fulvestrant from Impurity 4 and other potential degradation products generated during forced degradation studies.[3][4]
Introduction and Scientific Rationale
Fulvestrant is a steroidal anti-estrogen drug that functions by binding to and downregulating the estrogen receptor (ER) in breast cancer cells.[2] Its chemical structure, while effective, is susceptible to degradation under certain conditions, particularly oxidation. The formation of impurities, whether from synthesis or degradation, can impact the therapeutic efficacy and safety of the final drug product.[2] Therefore, regulatory bodies require the implementation of validated, stability-indicating analytical methods capable of separating the API from any potential impurities and degradation products.[5][6]
One of the primary degradation pathways for Fulvestrant is the oxidation of its sulfoxide moiety to a sulfone. This application note focuses on the separation of Fulvestrant from this specific degradant, Fulvestrant Sulfone (Impurity 4) . The structural similarity between Fulvestrant and its sulfone counterpart presents a chromatographic challenge, necessitating a high-resolution separation technique.
Ultra-Performance Liquid Chromatography (UPLC) provides a significant leap forward from conventional HPLC by using columns packed with sub-2-µm particles.[7][8] This technology delivers dramatically increased efficiency, resolution, and speed, allowing for the baseline separation of closely related compounds in a fraction of the time.[8] This method has been developed to be specific, robust, and suitable for the routine analysis of Fulvestrant in both bulk drug substance and finished pharmaceutical formulations.
Experimental Design
Instrumentation, Chemicals, and Reagents
Instrumentation: Waters ACQUITY UPLC System with a Photodiode Array (PDA) Detector, or equivalent system capable of operating at high pressures (≥15,000 psi).[7]
Data System: Empower™ or Chromeleon™ Chromatography Data System.[9]
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Causality Statement: The Bridged Ethyl Hybrid (BEH) C18 stationary phase is chosen for its exceptional stability across a wide pH range and its high efficiency in separating hydrophobic molecules like steroids. The 1.7 µm particle size is critical for achieving the high resolution required to separate the structurally similar Fulvestrant and its sulfone impurity within a short analysis time.[7][8]
Chemicals & Reagents:
Fulvestrant Reference Standard (CRS)
Fulvestrant Sulfone (Impurity 4) Reference Standard
Water (High-purity, obtained from a water purification system)
UPLC Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity and reproducibility.
Parameter
Condition
Rationale
Column
ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Provides high-resolution separation of hydrophobic steroid compounds.[8]
Mobile Phase A
Water:Acetonitrile:Methanol (300:400:300, v/v/v) with 1.0 mL Orthophosphoric Acid per 1000 mL of mobile phase.
This specific ratio and the addition of acid have been shown to provide optimal separation and peak shape for Fulvestrant and its impurities.[3]
Mobile Phase B
Not Applicable (Isocratic Method)
An isocratic method simplifies the procedure and improves reproducibility for routine QC analysis, while still providing sufficient resolution.[3]
Flow Rate
0.3 mL/min
Optimized for the 2.1 mm column diameter to ensure high efficiency without generating excessive backpressure.[3]
Column Temperature
35 °C
Enhances separation efficiency and ensures consistent retention times by minimizing viscosity fluctuations.
Detector
PDA Detector
Allows for spectral analysis and peak purity assessment.
Detection Wavelength
220 nm
Provides high sensitivity for the detection of Fulvestrant and its related substances.[3]
Injection Volume
2.0 µL
A small injection volume is typical for UPLC to prevent column overload and maintain high efficiency.
Run Time
Approximately 6 minutes
The UPLC method allows for a rapid analysis, significantly increasing sample throughput.[3]
Detailed Protocols
Preparation of Standard Solutions
Standard Stock Solution (Fulvestrant & Impurity 4 - 500 µg/mL):
Accurately weigh approximately 25 mg of Fulvestrant Reference Standard and 25 mg of Fulvestrant Sulfone (Impurity 4) Reference Standard.
Transfer both standards into the same 50 mL volumetric flask.
Add approximately 30 mL of Methanol and sonicate for 10 minutes or until fully dissolved.
Dilute to the final volume with Methanol and mix thoroughly.
Working Standard Solution (100 µg/mL):
Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the final volume with the Mobile Phase.
Mix thoroughly. This solution is used for system suitability and quantification.
Preparation of Sample Solution (from Oil-Based Injection)
Rationale: Fulvestrant is often formulated in an oil-based matrix (e.g., castor oil), which must be overcome to ensure complete extraction of the API and impurities.[4] Methanol is an effective solvent for this purpose.
Protocol:
Pool the contents of two pre-filled syringes of Fulvestrant injection (e.g., 250 mg/5 mL) into a suitable container and mix.
Accurately weigh an amount of the pooled injection equivalent to approximately 50 mg of Fulvestrant into a 100 mL volumetric flask.
Add approximately 70 mL of Methanol.
Sonicate for 15 minutes with intermittent shaking to ensure complete extraction from the oil matrix.[4]
Allow the solution to return to room temperature, then dilute to the final volume with Methanol and mix well. The concentration is approximately 500 µg/mL.
Pipette 5.0 mL of this solution into a 25 mL volumetric flask and dilute to volume with the Mobile Phase.
Mix thoroughly to obtain a final concentration of approximately 100 µg/mL.
Filter the solution through a 0.22 µm PVDF syringe filter before injecting into the UPLC system.
System Validation and Trustworthiness
For this method to be considered trustworthy and reliable for routine use, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1).[5] Key validation parameters include:
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), where the main peak is separated from all degradation products.[4][10][11]
Linearity: Assessed over a range of concentrations to demonstrate a direct proportional relationship between concentration and detector response.
Accuracy & Precision: Determined by replicate injections of known concentrations to ensure the method provides correct results with minimal variation.
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively, indicating the method's sensitivity.[3]
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like flow rate, pH, and column temperature.[4]
UPLC Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to final analysis.
Caption: UPLC analysis workflow for Fulvestrant and Impurity 4.
Conclusion
The UPLC method detailed in this application note provides a rapid, sensitive, and high-resolution tool for the separation of Fulvestrant from its critical oxidative degradation product, Fulvestrant Sulfone (Impurity 4). With a run time of under 6 minutes, this method offers a substantial improvement in throughput for quality control laboratories.[3] The protocol is built on established scientific principles and provides a clear, step-by-step guide for researchers, scientists, and drug development professionals. Its design as a stability-indicating assay ensures that it is a reliable and trustworthy tool for assessing the purity and stability of Fulvestrant drug products.
References
CHROMATOGRAPHIC METHOD FOR THE PURIFICATION OF FULVESTRANT IN PHARMACEUTICAL FORMULATION. (n.d.). Google Patents.
Forced degradation parameters and results of assay and peak purity for fulvestrant and azacitidine. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
Dongala, T., & Pal, S. (2019). A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre-filled syringe injection matrix formulations. ResearchGate. Retrieved February 22, 2026, from [Link]
forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 22, 2026, from [Link]
Fulvestrant Impurity 7 | C32H47F5O2S | CID 88369267. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
Optimization mobile phase and column in method development. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
Atila, A., et al. (2016). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. PMC. Retrieved February 22, 2026, from [Link]
Dongala, T., & Pal, S. (2019). A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre- filled syringe injection matrix. Journal of Analytical Science and Technology. Retrieved February 22, 2026, from [Link]
Utilizing UPLC Separation to Enable the Analysis of 19 Steroid Hormones in Serum for Clinical Research. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]
Fulvestrant EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved February 22, 2026, from [Link]
Fulvestrant Impurity 3 | C30H44O7S | CID 172866354. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
Fulvestrant Impurities and Synthesis. (n.d.). Daicel Pharma Standards. Retrieved February 22, 2026, from [Link]
Fulvestrant-impurities. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
Atila, A., et al. (2016). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. ResearchGate. Retrieved February 22, 2026, from [Link]
Nekkalapudi, A. R., et al. (2022). A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. Scientific Research Publishing. Retrieved February 22, 2026, from [Link]
Investigating LC Column Selectivity for 19 Steroids in a Clinical Research Setting. (2023). Oxford Academic. Retrieved February 22, 2026, from [Link]
UPLC COLUMNS AND CONSUMABLES. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]
Kumar, K. A., et al. (2013). Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent. Scientific Research Publishing. Retrieved February 22, 2026, from [Link]
Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
Application Note: Preparation of Stock Solutions for Fulvestrant Impurity 4
This Application Note and Protocol is designed for researchers and analytical scientists handling Fulvestrant Impurity 4 , specifically identified here as the Mesylate Intermediate (CAS 1621885-82-2) . Target Analyte: Fu...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers and analytical scientists handling Fulvestrant Impurity 4 , specifically identified here as the Mesylate Intermediate (CAS 1621885-82-2) .
Target Analyte: Fulvestrant Impurity 4 (Mesylate Intermediate)
CAS Registry Number: 1621885-82-2
Chemical Name: (7S,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-((methylsulfonyl)oxy)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate
Application: Impurity Profiling, Genotoxic Impurity Assessment (PGI), Synthetic Process Control.
Executive Summary & Scientific Rationale
Fulvestrant Impurity 4 (CAS 1621885-82-2) is a critical synthetic intermediate in the manufacturing of Fulvestrant. Chemically, it is a steroid mesylate —an alkylating agent where the 9-nonyl side chain is activated with a methanesulfonyl (mesyl) group to facilitate coupling with the pentafluoropentyl thiol moiety.
Why this protocol is distinct:
Unlike stable degradation products (e.g., Fulvestrant Sulfone/Impurity B), Impurity 4 is a reactive electrophile . It is susceptible to:
Hydrolysis: The mesylate group is a good leaving group; exposure to moisture converts it to the corresponding alcohol.
Solvolysis: In protic solvents (Methanol, Ethanol), the mesylate can undergo nucleophilic substitution, degrading the standard.
Genotoxicity: As an alkylating agent, it is classified as a Potential Genotoxic Impurity (PGI), requiring stricter containment than the API itself.
Core Directive: This protocol prioritizes anhydrous conditions and aprotic solvents to maintain the structural integrity of the mesylate group during stock preparation.
High Reactivity. Hydrolyzes in water; solvolyzes in alcohols. Light sensitive.
CRITICAL VERIFICATION: Nomenclature varies by vendor. Before proceeding, verify your vial matches CAS 1621885-82-2 . If your "Impurity 4" refers to Fulvestrant Sulfone (Impurity B), this protocol's solvent restrictions (avoiding methanol) are less critical but still valid.
Figure 1: Step-by-step workflow for preparing stable stock solutions of reactive mesylate impurities.
Step-by-Step Procedure
1. Environmental Control:
Perform all operations in a low-humidity environment if possible. Ensure the vial reaches room temperature before opening to prevent water condensation on the hygroscopic solid.
2. Weighing (Gravimetric Preparation):
Place a clean, dry amber volumetric flask (e.g., 5 mL) or HPLC vial on the balance.
Tare the balance.
Accurately weigh approximately 1.00 mg of Fulvestrant Impurity 4.[3]
Record the exact mass (
) to 0.001 mg precision.
3. Dissolution:
Add Anhydrous Acetonitrile to approximately 80% of the target volume.
Note: If a higher concentration (>5 mg/mL) is required and ACN fails, use Anhydrous DMSO.
Vortex gently for 30 seconds. If particulates remain, sonicate for maximum 1 minute. Monitor temperature —heat degrades the mesylate.
Dilute to volume with Anhydrous Acetonitrile.
Target Concentration: 0.1 mg/mL to 1.0 mg/mL (Stock A).
United States Pharmacopeia (USP).Fulvestrant Monograph: Related Compounds. USP-NF Online. (General reference for impurity limits).
Dongala, T. et al. "A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre-filled syringe injection matrix." Journal of Analytical Science and Technology, 2019.[4] [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Resolution RP-HPLC Separation of Fulvestrant and Critical Late-Eluting Impurity 4 (17-Acetate/Sulfone)
Executive Summary
This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the separation of Fulvestrant (a mixture of diastereomers A and B) from its critical process-related impurities, with a specific focus on Impurity 4 .
Technical Note on Nomenclature:
In commercial reference standards (e.g., PubChem CID 169490778, LGC Standards), "Impurity 4" is frequently identified as Fulvestrant 17-Acetate (CAS 1621885-82-2) or occasionally mapped to Fulvestrant Sulfone (USP Related Compound C) depending on the synthesis route. Both are late-eluting, lipophilic species on C18 columns. This protocol is optimized to resolve these hydrophobic impurities from the main Fulvestrant isomer pair (RRT ~1.0/1.1) by utilizing a ternary gradient system.[1][2]
Introduction & Mechanistic Insight
Fulvestrant is a Selective Estrogen Receptor Degrader (SERD) containing a long, hydrophobic fluorinated side chain. This structure presents two chromatographic challenges:
Isomer Resolution: Fulvestrant exists as a mixture of two diastereomers (Isomer A and Isomer B) at the sulfoxide sulfur.[3] The method must achieve a resolution (
Hydrophobic Retention: The side chain causes strong interaction with C18 ligands. Impurity 4 (17-Acetate) , being an ester, is significantly more lipophilic than the parent drug, leading to broad, late-eluting peaks if the gradient is not aggressive enough at the tail end.
The Solution: A high-carbon-load C18 column combined with a Methanol/Acetonitrile ternary system.[5] Acetonitrile provides the elution strength to sharpen the late-eluting Impurity 4, while Methanol provides the selectivity (dipole-dipole interactions) required to split the A/B isomers.
Experimental Protocol
Instrumentation & Conditions
Parameter
Specification
Rationale
Column
Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Waters ACQUITY BEH C18 (100 mm x 2.1 mm, 1.7 µm)
High surface area and dense bonding required for steroid separation.
Column Temp
25°C - 35°C
Lower temperature maximizes selectivity between Isomer A and B.
Flow Rate
1.0 mL/min (HPLC) / 0.4 mL/min (UPLC)
Standard flow for optimal Van Deemter efficiency.
Detection
UV @ 225 nm
Max absorbance for the steroid backbone; minimizes solvent cutoff noise.
Injection Vol
10 µL
Prevent column overload which merges Isomer A/B.
Run Time
35 Minutes
Sufficient to elute highly retained Impurity 4.
Mobile Phase Preparation
Mobile Phase A (Aqueous): 100% HPLC Grade Water (No buffer required as Fulvestrant is neutral, though 0.1% Formic Acid can be added if MS detection is used).
Mobile Phase B (Organic): Acetonitrile:Methanol (50:50 v/v).
Why 50:50? Pure ACN elutes isomers too fast (co-elution). Pure MeOH broadens the late Impurity 4 peak. The blend balances selectivity and peak shape.
Gradient Program
This gradient is designed to separate the early isomers isocratically, then ramp to elute Impurity 4.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
55
45
Initial equilibration.
15.0
55
45
Isocratic Hold: Separates Isomer A & B.
25.0
5
95
Linear Ramp: Elutes Impurity 4 (Acetate/Sulfone).
30.0
5
95
Wash: Clears highly lipophilic dimers.
30.1
55
45
Return to initial.
35.0
55
45
Re-equilibration.
Results & Discussion
Retention Time Data
The following retention times (RT) and Relative Retention Times (RRT) are typical for this method.
The following decision tree illustrates how to troubleshoot the separation if Impurity 4 co-elutes or if Isomer resolution fails.
Figure 1: Method Optimization Decision Matrix. This logic flow ensures both the critical isomer pair separation and the sharp elution of the hydrophobic Impurity 4.
Standard Preparation & System Suitability
To ensure the method is "Self-Validating," the following System Suitability Test (SST) must be performed before sample analysis.
Stock Solution: Dissolve 10 mg Fulvestrant Reference Standard in 10 mL Methanol (1 mg/mL).
Impurity Spiking: Spike with Impurity 4 (Fulvestrant 17-Acetate) and Fulvestrant Sulfone to a concentration of 0.5% relative to the main peak.
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 169490778, Fulvestrant Impurity 4. Retrieved from [Link]
United States Pharmacopeia (USP).Fulvestrant Monograph: Chromatographic Purity. USP-NF Online.
Dongala, T., et al. (2019). A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre-filled syringe injection matrix. Journal of Analytical Science and Technology. Retrieved from [Link]
Pharmaffiliates. Fulvestrant Impurity Standards Catalog. Retrieved from [Link]
purchase Fulvestrant Impurity 4 certified standard
Application Note: Strategic Control and Analysis of Fulvestrant Impurity 4 (CAS 1621885-82-2) [1][2][3] Executive Summary In the development of Fulvestrant (Faslodex) generics and biosimilars, the control of process-rela...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Control and Analysis of Fulvestrant Impurity 4 (CAS 1621885-82-2) [1][2][3]
Executive Summary
In the development of Fulvestrant (Faslodex) generics and biosimilars, the control of process-related impurities is a critical quality attribute (CQA).[1][2][3] While pharmacopoeial impurities (EP Impurity A, B, C) are well-documented, Fulvestrant Impurity 4 (identified in major catalogs and chemical registries as CAS 1621885-82-2 ) represents a specific, complex process impurity involving the steroid core's unsaturation and side-chain activation.[1][2][3]
This guide provides a technical roadmap for identifying, quantifying, and controlling this impurity. It argues for the necessity of a Certified Reference Standard due to the impurity's structural complexity (containing a
tetraene moiety and a mesylated side chain), which makes de novo synthesis and isolation in the QC lab resource-prohibitive.[1][3]
Chemical Identity & Mechanistic Origin
To control an impurity, one must understand its genesis.[3] "Impurity 4" is not a random degradation product; it is a fingerprint of a specific synthetic route involving side-chain coupling and activation.[1][2][3]
Fulvestrant synthesis often involves coupling a long alkyl side chain to the steroid core.[1][3] A common intermediate is the 9-hydroxynonyl derivative, which is activated (often via mesylation) to facilitate the final addition of the pentafluoropentyl group.[1][2][3]
Impurity 4 arises from two simultaneous deviations:
Incomplete Reaction/Side Reaction: The mesylate group (methylsulfonyl) remains unreacted or is formed on a side-chain precursor.[1][2][3]
Core Degradation: The introduction of a double bond at position C6-C7 (
), creating a tetraene system.[2][3] This often occurs under the harsh acidic or basic conditions used during side-chain coupling or deprotection steps.[1][2]
Figure 1: Mechanistic origin of Impurity 4 during the side-chain activation and coupling phase.[1][2][3]
Analytical Protocol: Separation and Quantification
The detection of Impurity 4 is challenging because its polarity (due to the mesylate and acetate groups) differs from the highly lipophilic Fulvestrant API.[2][3] Standard isocratic methods may elute it in the void volume or cause it to co-elute with other polar degradants.[3]
Methodology: Gradient UHPLC with UV detection.[1][2][3]
Protocol A: Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 or C8 (e.g., Zorbax SB-C8), mm, 3.5 m
C8 is often preferred for Fulvestrant to reduce excessive retention time of the main peak while maintaining resolution of polar impurities.[1][2][3]
Mobile Phase A
Water (0.1% Phosphoric Acid or Formic Acid)
Acidic pH suppresses ionization of silanols, improving peak shape.[2][3]
Mobile Phase B
Acetonitrile : Methanol (50:50 v/v)
Methanol helps solubilize the steroid core; ACN sharpens peaks.[2][3]
Flow Rate
1.0 - 1.2 mL/min
Optimized for pressure limits and resolution.[1][2][3]
Detection
UV @ 225 nm
The tetraene system in Impurity 4 has a distinct chromophore but shares the 225 nm max with the API.[3]
Column Temp
35°C
Improves mass transfer and reduces backpressure.[1][2][3]
Critical Success Factor: Impurity 4, containing the mesylate (polar) and acetate, will likely elute before the main Fulvestrant peak.[3] The "Sulfone" impurity (EP Impurity A) is the critical pair to resolve against.[2][3]
Identification Protocol: LC-MS Confirmation
When purchasing a standard, you must verify it against your specific impurity peak. Impurity 4 has a unique mass signature distinct from the Sulfone or the 17-alpha epimer.
Mass Spectrometry Settings (ESI+):
Ion Source: Electrospray Ionization (Positive Mode).[1][2][3]
Inject the Certified Standard of Impurity 4 .[3] Note the Retention Time (RT).
Spike your Fulvestrant API sample with the standard.[3]
Pass Criteria: The peak area of the suspected impurity in the sample should increase without peak splitting (demonstrating co-elution and identity).[3]
Why Purchase a "Certified" Standard?
For "Impurity 4," a simple "research grade" chemical is insufficient for regulatory filing (ANDA/DMF).[2][3]
Response Factor Calculation: Impurity 4 has a conjugated tetraene system (
).[2][3] Its UV extinction coefficient () at 225 nm will differ significantly from Fulvestrant (which is a triene).[2][3]
Risk:[1][2][3] Assuming a Response Factor (RF) of 1.0 will lead to massive quantification errors (over- or under-estimation).[1][2]
Solution: A Certified Reference Material (CRM) comes with a purity assay (Mass Balance or qNMR).[2][3] You use this to calculate the Relative Response Factor (RRF) experimentally.[2][3]
Stereochemical Complexity: The standard guarantees the specific stereochemistry (17
-acetate, 7-chain).[1][2] Synthesizing this in-house requires stereoselective steps that are prone to producing enantiomeric mixtures (Impurity B analogues) that confuse the analysis.[1][2]
Traceability: Certified standards provide a COA with traceability to SI units (via NIST or similar primary standards) required for ICH Q3A/Q3B reporting.[2][3]
References
PubChem. (2023).[2][3] Fulvestrant Impurity 4 (CAS 1621885-82-2) - Chemical Structure and Properties. National Library of Medicine.[3] [Link][1][2][3]
European Pharmacopoeia (Ph.[2][3][] Eur.). (2023).[2][3] Fulvestrant Monograph 2443. EDQM. (Provides context for Impurities A, B, and C). [Link][1][2][3]
Nekkalapudi, A., et al. (2022).[2][3][6] "A Novel RP-HPLC Method for Estimating Fulvestrant...". American Journal of Analytical Chemistry, 13, 229-240.[1][2][3][6] (Methodology basis). [Link]
SynZeal Research. (2023).[2][3] Fulvestrant Impurities Data Sheet. (Confirmation of Impurity 4 nomenclature). [Link]
Technical Support Center: Stability & Handling of Fulvestrant Impurity 4
Identity Verification (Critical First Step) Before proceeding, we must resolve the nomenclature ambiguity associated with "Impurity 4." In commercial catalogs and internal coding, this designation typically refers to one...
Author: BenchChem Technical Support Team. Date: February 2026
Identity Verification (Critical First Step)
Before proceeding, we must resolve the nomenclature ambiguity associated with "Impurity 4." In commercial catalogs and internal coding, this designation typically refers to one of two distinct chemical entities.
Action: Verify your Certificate of Analysis (CoA) against the table below to ensure you are applying the correct stability protocol.
Hydrolytic Instability (Rapid degradation in moisture)
Note: This guide primarily addresses Scenario A (Fulvestrant Sulfone) , as it is the critical stability-indicating impurity monitored during drug development and forced degradation studies.[1][2][3]
Critical Troubleshooting: The "Emergency" Section
Issue 1: "My Impurity 4 peak area is increasing spontaneously in the reference standard solution."
Diagnosis: Spontaneous Oxidation.[2][3]
If you are working with the parent API (Fulvestrant) and seeing "Impurity 4" (Sulfone) appear, your solvent contains peroxides.[1][2][3] If you are working with the Impurity 4 standard itself, it is generally stable, but the matrix may be introducing artifacts.
Root Cause: Fulvestrant contains a sulfoxide moiety.[1][2][3] In the presence of dissolved oxygen or peroxides (common in THF or aged ethers), this oxidizes to the sulfone (Impurity 4).[1][2][3]
Immediate Fix:
Discard current solvents if they are ethers (THF, Diethyl ether) lacking stabilizers.[1][2][3]
Switch to LC-MS grade Acetonitrile or Methanol for stock preparation.
Add Antioxidant: For non-MS applications, add 0.05% BHT (Butylated hydroxytoluene) to the diluent.[2][3]
Issue 2: "The Impurity 4 peak is splitting or broadening in HPLC."
Diagnosis: Diastereomeric Separation or Solvent Mismatch.
Root Cause:
Isomerism:[1][2][3] Fulvestrant (Sulfoxide) exists as a mixture of two diastereomers (Epimers A and B at the sulfur).[1][2][3][4] However, Impurity 4 (Sulfone) is NOT chiral at the sulfur atom (it has two oxygens).[1][2][3] If the Sulfone peak splits, it indicates column overload or chiral separation at the steroid backbone (unlikely in standard RP-HPLC).[1][2][3]
Solvent Mismatch: Dissolving the hydrophobic impurity in 100% DMSO and injecting a large volume into a high-aqueous mobile phase causes transient precipitation (peak fronting/splitting).[1][2][3]
Immediate Fix:
Reduce injection volume (<10 µL).
Match sample diluent to the initial mobile phase conditions (e.g., 50:50 ACN:Water).[2][3]
Deep Dive FAQs: Stability & Handling
Q: What is the maximum stability window for Fulvestrant Sulfone in solution?
A:
Stock Solution (DMSO/MeOH, -20°C): > 12 months. The Sulfone is the oxidized endpoint; it is thermodynamically more stable than the parent Sulfoxide.
Working Solution (Room Temp, Autosampler): 48–72 hours.[1][2][3]
Caveat: While the Sulfone itself is stable, if it is mixed with the parent Fulvestrant, the ratio will change as the parent degrades into the Sulfone.
Solubility: High in Ethanol, Methanol, DMSO.[2][3]
Risk: Protic solvents can facilitate proton-transfer reactions if the pH is not neutral.[1][2][3] However, for the Sulfone, this is less critical than for the Mesylate intermediate (Scenario B), which would undergo rapid solvolysis in alcohols.[2][3]
Q: Is Impurity 4 light-sensitive?
A: Moderately.[1][2][3]
While the sulfone group is stable, the steroid backbone (phenolic A-ring) is susceptible to photo-oxidation (turning yellow/brown) under high-intensity UV.[1][2][3]
Protocol: Always use amber glassware.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Objective: Create a 1.0 mg/mL reference standard stable for >6 months.
Weighing: Weigh 5.0 mg of Fulvestrant Sulfone (Impurity 4) into a 5 mL amber volumetric flask.
Note: Static electricity is common; use an anti-static gun.[2][3]
Dissolution: Add 3 mL of Acetonitrile (LC-MS Grade) . Sonicate for 5 minutes. The compound is lipophilic and requires energy to dissolve fully.
Why ACN? Methanol can sometimes contain trace formic acid or formaldehyde; ACN is chemically inert for sulfones.[2][3]
Dilution: Make up to volume with ACN.
Storage: Aliquot into 1 mL HPLC vials with PTFE-lined caps. Store at -20°C.
Objective: Confirm the retention time of Impurity 4 by generating it from the parent API.
Prepare a 1 mg/mL solution of Fulvestrant API in Acetonitrile.
Add 10 µL of 30% Hydrogen Peroxide (H2O2) to 1 mL of the sample.
Incubate at Room Temperature for 2 hours.
Inject onto HPLC.
Result: The parent peak (Sulfoxide) will diminish, and a new peak (Sulfone/Impurity 4) will appear at a slightly different Relative Retention Time (RRT ~0.9 - 1.1 depending on method).[1][2][3] This confirms the identity of your Impurity 4 standard.
Visualizing the Instability Pathway
The following diagram illustrates the oxidative pathway that generates Impurity 4 (Sulfone) from the parent drug, and the critical control points.[3]
Caption: Figure 1. Degradation pathway of Fulvestrant.[4][5][6][7][8][9][10][11] Impurity 4 (Sulfone) is the primary oxidative degradant.[1][2][3] Once formed, it is relatively stable compared to the parent sulfoxide.
Non-ionizable side chain; Phenolic pKa ~10.[1][2][3]
LogP
~8.0 (Highly Lipophilic - Stickiness to glass is a risk)
Max Absorbance
225 nm (Use for HPLC detection)
References
European Pharmacopoeia (Ph.[1][2][3] Eur.) 11.0 .[2][3] Fulvestrant Monograph 2443. Strasbourg: Council of Europe.[3] (Defines Impurity A as the Sulfone).
United States Pharmacopeia (USP) . Fulvestrant: USP43-NF38.[1][2][3] Rockville, MD: United States Pharmacopeial Convention.[2][3] (Identifies Related Compounds). [1][2][3]
PubChem . Fulvestrant Impurity 4 (Mesylate Intermediate) - Compound Summary. National Library of Medicine.[3] Accessed Oct 2023.[2][3] [1][2][3]
BOC Sciences . Fulvestrant Impurity Profiling and Stability. (Technical Data Sheet).
Howell, A., et al. (2000).[1][2][3][12] "Pharmacokinetics, pharmacological and anti-oestrogenic profile of the novel pure anti-oestrogen ICI 182,780 in the rat." Cancer Chemotherapy and Pharmacology. (Foundational data on sulfone metabolite stability).
Technical Support Center: High-Sensitivity Analysis of Fulvestrant Impurity 4
Executive Summary & Compound Identification[1] Welcome to the Technical Support Center. This guide addresses the challenge of detecting Fulvestrant Impurity 4 at trace levels (LOQ < 0.05%).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identification[1]
Welcome to the Technical Support Center. This guide addresses the challenge of detecting Fulvestrant Impurity 4 at trace levels (LOQ < 0.05%).
Crucial Scope Note:
In most commercial standards catalogs (e.g., LGC, Chemicea), Fulvestrant Impurity 4 refers to CAS 1621885-82-2 (Chemical Name: (17β)-3-Hydroxy-13-methyl-7-[9-[(methylsulfonyl)oxy]nonyl]estra-1,3,5(10),6-tetraen-17-yl acetate).[1][2] This is a mesylate intermediate used in the synthesis of Fulvestrant.
However, if you are following a specific Pharmacopoeial monograph (EP/USP) where impurities are lettered (A, B, C), "Impurity 4" may be a lab-specific designation for Fulvestrant Sulfone (Impurity B) or 6-Keto Fulvestrant (Impurity F) .[1][2] This guide focuses on the Mesylate Intermediate (CAS 1621885-82-2) but the sensitivity protocols apply broadly to all hydrophobic steroidal impurities in this class.[1][2]
Compound Properties & Detection Challenges
Property
Data
Impact on Sensitivity
Chemical Structure
Steroidal backbone with a mesylate side chain
High lipophilicity (LogP > 6); sticks to plastic/tubing.[1][2]
Ionization (MS)
Neutral; lacks strong basic/acidic groups
Poor ESI response; signal splitting into [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺.[1][2]
Stability
Mesylate group is a good leaving group
Prone to in-source fragmentation (loss of mesylate), reducing intact parent ion signal.[1][2]
Troubleshooting Workflow: Sensitivity Enhancement
If you are experiencing low signal-to-noise (S/N) ratios, follow this logic gate to identify the root cause.
Protocol 1: Mass Spectrometry Optimization
The Problem: Fulvestrant Impurity 4 (Mesylate) does not protonate easily in standard ESI (Electrospray Ionization) conditions due to the lack of basic nitrogens.[1][2] It often distributes signal across sodium and potassium adducts, lowering the intensity of the quantitative ion.
Step-by-Step Optimization
Source Selection (APCI vs. ESI):
Recommendation: Use APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[1][2]
Why? Steroids are neutral and non-polar.[2] APCI relies on gas-phase ion-molecule reactions (charge transfer) rather than liquid-phase pH, often yielding 5-10x higher sensitivity for this class of compounds compared to ESI [1].[1][2]
Adduct Consolidation (If using ESI):
If you must use ESI, do not use pure Formic Acid.
Add: 0.2 mM Ammonium Fluoride (NH₄F) to the aqueous mobile phase.
Mechanism: Fluoride ions (
) enhance ionization in negative mode, or Ammonium () drives the formation of a single stable adduct in positive mode, consolidating signal from scattered Na/K adducts [2].[1][2]
Mitigating In-Source Fragmentation:
The mesylate group is labile. If you see high background noise, lower the Declustering Potential (DP) or Cone Voltage .[1][2]
Target: Monitor the transition of the intact precursor. If the precursor is unstable, monitor the specific fragment (loss of mesylate) as the Q1 mass, though this reduces specificity.[2]
Parameter
Recommended Setting (Sciex/Waters equiv)
Ion Source
APCI (Positive)
Curtain Gas
25-30 psi (High enough to prevent solvent entry, low enough to save ions)
Temperature
350°C - 400°C (Higher temps aid vaporization of lipophilics)
Collision Energy
Optimize for specific transitions (typically 25-40 eV)
Protocol 2: Chromatographic Separation
The Problem: Impurity 4 is structurally very similar to the API (Fulvestrant) and other intermediates. Standard C18 columns often fail to separate the mesylate intermediate from the des-mesyl degradants.[2]
interactions with the steroid backbone, offering orthogonal selectivity to hydrophobicity alone.[2] This is critical for separating diastereomers and positional isomers [3].
Note: Avoid Acetonitrile (ACN) as the primary organic solvent if possible.[1][2] Methanol often provides better solubility and peak shape for steroid-mesylates, preventing peak fronting.[2]
Gradient Profile:
Start high organic (e.g., 50% B) because the compound is very lipophilic.[1][2] A shallow gradient at the elution point (e.g., 80% to 90% B over 10 minutes) improves resolution.[1][2]
Protocol 3: Sample Preparation (The "Hidden" Gain)[1][2]
The Problem: Fulvestrant formulations often contain castor oil and benzyl benzoate (matrix).[1][2] These suppress ionization in the MS source.
Do not rely on simple Protein Precipitation (PPT).[1][2] It leaves too many lipids.[2]
Critical Step: The Hexane wash is vital.[2] Since Fulvestrant Impurity 4 is polar relative to the castor oil lipids but non-polar relative to water, a hexane wash removes the bulk oil matrix without eluting the mesylate impurity [4].
Frequently Asked Questions (FAQs)
Q1: I see a "ghost peak" eluting at the same time as Impurity 4 in my blank. What is it?
Diagnosis: This is likely carryover .[2] Fulvestrant and its mesylate impurities are extremely "sticky" (lipophilic).[1][2]
Fix: Change your needle wash solvent.[2] Use a mixture of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid .[1][2] Isopropanol and Acetone are stronger solubilizers for steroids than pure Methanol.
Q2: My calibration curve is non-linear at low concentrations.
Diagnosis: Adsorption loss.[2] The analyte is sticking to the walls of your glass vials or LC tubing.
Fix: Use Low-Adhesion (Silanized) Glass Vials or Polypropylene vials. Add 0.1% Bovine Serum Albumin (BSA) or simply ensure the sample solvent is at least 50% organic to keep the impurity in solution.[1][2]
Q3: Why is my sensitivity dropping over time (drift)?
Diagnosis: Source contamination.[2] The mesylate group can decompose and foul the MS orifice.
Fix: If using APCI, clean the corona discharge needle daily. If using ESI, wipe the curtain plate. Divert the LC flow to waste for the first 2 minutes and the last 2 minutes of the gradient to prevent bulk matrix from entering the source.
References
Kushnir, M. M., et al. (2010).[2] "Atmospheric pressure chemical ionization (APCI) vs electrospray ionization (ESI) for steroid analysis." Clinical Biochemistry, 43(13-14).[1][2] Link
Yuan, C., et al. (2014).[2] "Ammonium fluoride as a mobile phase additive in LC-MS/MS analysis of steroid hormones." Journal of Chromatography B. Link
Phenomenex Technical Notes. (2023). "Selectivity of Phenyl-Hexyl Phases for Steroid Analysis." Link
PubChem Compound Summary. (2025). "Fulvestrant Impurity 4 (CAS 1621885-82-2)."[1][2][3][4] National Center for Biotechnology Information.[2] Link[1][2]
European Pharmaceutical Review. (2019). "Tips & tricks: sensitivity gains in LC-MS." Link
troubleshooting baseline noise in Fulvestrant impurity analysis
Technical Support Center: Fulvestrant Impurity Analysis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting High-Performance Liquid Chromato...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Fulvestrant Impurity Analysis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Fulvestrant and its impurities. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges in analytical chemistry: baseline noise. An unstable baseline can obscure low-level impurities, compromise peak integration, and ultimately affect the accuracy and reliability of your results.
This resource is structured in a practical question-and-answer format. It moves from common, easily solvable issues to more complex system-level problems, explaining the scientific principles behind each troubleshooting step.
Q1: My chromatogram for Fulvestrant shows a very noisy baseline. What are the most common culprits I should check first?
A1: Baseline noise in HPLC can be classified into three main types: high-frequency (short-term), low-frequency (drift/wander), and periodic/spiking noise. Before diving into complex hardware issues, always start with the simplest and most frequent causes:
Mobile Phase Issues: This is the leading cause of baseline problems. Issues can include impure solvents, improperly prepared buffers, dissolved gases, or microbial contamination.[1][2][3] Always use HPLC-grade or better solvents and prepare mobile phases fresh daily, especially aqueous buffers which are prone to microbial growth.[3][4][5][6]
System Contamination: Residue from previous analyses, especially strongly retained compounds, can slowly leach from the column or system components, causing a drifting or noisy baseline.[1][7]
Inadequate Equilibration: If the column is not fully equilibrated with the mobile phase, especially when changing solvents or after a steep gradient, the baseline will drift until equilibrium is reached.[4][8]
A systematic approach, starting with these high-probability causes, will resolve the majority of baseline issues efficiently.
Section 2: Mobile Phase & Reagent Preparation
Q2: I suspect my mobile phase is the problem. What specific steps should I take to prepare it correctly to ensure a stable baseline?
A2: Meticulous mobile phase preparation is non-negotiable for sensitive impurity analysis. Even minor inconsistencies can introduce significant noise.[9]
Protocol for Robust Mobile Phase Preparation:
Solvent Quality: Always use HPLC or LC-MS grade solvents. Lower-grade solvents can contain non-volatile impurities that accumulate on the column and cause ghost peaks or a rising baseline during a gradient run.[2][4][10][11] For Fulvestrant analysis, which often uses UV detection at low wavelengths (e.g., 225 nm), the UV cutoff of your solvents is critical.[12][13] Acetonitrile is often preferred over methanol for low-wavelength detection due to its lower UV absorbance.[5][14]
Buffer Preparation:
Weigh salts accurately; do not rely on volumetric measurements for solids.
Ensure all buffer salts are fully dissolved in the aqueous portion before mixing with any organic solvent to prevent precipitation.[10]
Filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter to remove particulates and microbes.[2][9]
Thorough Mixing: When mixing aqueous and organic phases, measure each component separately before combining to ensure accurate composition.[6][9] Inadequate mixing can cause refractive index changes that manifest as periodic noise.[14][15][16][17] An in-line static mixer can help smooth out these fluctuations.[8]
Degassing: Dissolved gases in the mobile phase can out-gas in the detector flow cell, causing pressure fluctuations and sharp baseline spikes.[10][16] Modern HPLC/UPLC systems have built-in online degassers, which are highly effective.[1][8] If your system lacks one, sparging with helium or vacuum degassing is essential.[8]
Key Insight: For gradient methods, it's crucial that both mobile phase A (aqueous) and B (organic) have very low and matched UV absorbance at the detection wavelength to prevent a sloping baseline.[7][8] Running a blank gradient (without an injection) is a powerful diagnostic tool to isolate mobile phase issues.[8]
Section 3: HPLC System and Hardware Troubleshooting
Q3: I've prepared fresh mobile phase, but the baseline noise is periodic, like a regular wave or pulse. What does this indicate?
A3: Periodic noise that has a constant frequency is almost always mechanical and linked to the pump or other moving parts in the system.[15]
Pump-Related Noise: The most common cause is a faulty check valve or worn pump seals.[1] As the pump piston strokes, a failing check valve can allow a small amount of mobile phase to flow backward, creating a pressure fluctuation that the detector registers as a periodic wave. You can diagnose this by changing the flow rate; if the frequency of the noise changes proportionally, the pump is the source.[18]
Improper Mixing: If you are mixing solvents online (binary or quaternary pump), incomplete mixing can also cause a regular, sinusoidal baseline.[14][15][17] Ensure the pump's mixer is functioning correctly and is of an appropriate volume for your flow rate.
Q4: My baseline is not periodic, but shows random spikes and high-frequency "fuzz." Where should I look?
A4: Random, high-frequency noise often points to the detector or to air bubbles in the system.
Air Bubbles: Tiny air bubbles passing through the detector flow cell will cause sharp, random spikes. This is typically due to inadequate degassing of the mobile phase.[7][19] A back-pressure regulator installed after the detector can also help by keeping the mobile phase under pressure, preventing dissolved gases from coming out of solution in the flow cell.[4]
Detector Lamp: A failing or aging deuterium lamp in a UV detector can become unstable, leading to increased noise and random spikes as it arcs.[10][16][17] Most HPLC software platforms have a diagnostic tool to check the lamp's energy or intensity. A significant drop from when it was new indicates it may need replacement.
Contaminated Flow Cell: Contaminants or air trapped in the detector flow cell can cause noise.[4] Flushing the cell with a strong, miscible solvent like isopropanol or, if necessary, a dilute acid like 1N nitric acid (never hydrochloric acid, which can corrode stainless steel) can resolve this.[4]
Q5: The baseline has a steady upward or downward drift. What is the cause of this?
A5: Baseline drift is a low-frequency issue typically caused by changes in temperature, mobile phase composition, or column contamination.
Temperature Fluctuations: HPLC separations are sensitive to temperature. A drifting baseline can occur if the column or mobile phase is not thermostatted and the ambient laboratory temperature is changing.[7][10] Using a column oven and allowing mobile phases to reach room temperature before use is crucial for stability.[5][8]
Column Bleed/Contamination: Strongly retained impurities from previous injections can elute slowly, appearing as a rising baseline.[4] This is common in gradient analysis as the solvent strength increases.[7] Additionally, degradation of the column's stationary phase ("column bleed") can cause a rising baseline, especially at high temperatures or extreme pH.
Mobile Phase Mismatch (Gradient): In gradient elution, if the UV absorbance of the A and B solvents are not well-matched at the analytical wavelength, the baseline will naturally drift as the composition changes.[7]
Section 4: Column Health and Method Specifics
Q6: How can I determine if my analytical column is the source of the baseline noise in my Fulvestrant analysis?
A6: The column is a common source of trouble. A simple diagnostic test can quickly confirm or rule it out.
Protocol: Column Contribution Test
Observe the Baseline: Run your standard method and observe the baseline noise.
Replace Column with a Union: Disconnect the column from the injector and detector. Connect the two tubes using a zero-dead-volume union.
Run the Method: Run the same gradient method with the same flow rate.
Analyze the Result:
If the baseline becomes quiet and stable: The column is the source of the noise.[1] It is likely contaminated or has started to degrade.
If the baseline noise persists: The problem lies elsewhere in the system (pump, mobile phase, detector).
If the column is identified as the culprit, flushing it with a series of strong solvents (e.g., isopropanol, or following the manufacturer's specific cleaning protocol) may restore performance. Using a guard column is also a highly recommended preventative measure to protect the analytical column from strongly retained impurities.[4]
Typical HPLC Parameters for Fulvestrant Impurity Analysis
The following table provides a typical starting point for method parameters, based on pharmacopeial methods and published literature.[12][13][20]
Parameter
Typical Value
Rationale & Key Considerations
Column
C8 or C18, 3.5-5 µm, 4.6 x 150 mm
Fulvestrant is a non-polar molecule, making reversed-phase chromatography the standard approach. C8 or C18 columns provide appropriate retention.[12][13]
Mobile Phase A
Water or a buffered aqueous solution
A buffer (e.g., phosphate, formate) may be used to control pH and improve peak shape, but can also be a source of noise if not prepared properly.[8][21][22]
Mobile Phase B
Acetonitrile and/or Methanol
Acetonitrile is often preferred for its lower UV cutoff and viscosity.[5][12]
Detection
UV at ~225 nm or ~280 nm
225 nm often provides higher sensitivity for impurities, but can also be more susceptible to noise from mobile phase absorbance.[12][13][23][24]
Column Temp.
30-40 °C
Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Must be stable.[12][13]
Flow Rate
1.0 - 2.0 mL/min
Dependent on column dimensions and particle size.
Gradient
A gradient from lower to higher organic content
Necessary to elute both Fulvestrant and its various impurities with good resolution in a reasonable time.
Systematic Troubleshooting Workflow
A logical, step-by-step approach is the key to efficient troubleshooting. The following diagram outlines a workflow to systematically isolate the source of baseline noise.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Hydrolysis of Fulvestrant Impurity 4 (17-Acetate Derivative)
Ticket ID: FULV-IMP4-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist[1][2]
Identification & Scope
Before implementing these protocols, confirm the identity of your "Impurity 4." In most commercial pharmacopeial catalogs (e.g., LGC, chemical suppliers), Fulvestrant Impurity 4 refers to the 17-Acetate intermediate (CAS: 1621885-82-2) [1].[1][2]
Chemical Name: 7-[9-[(methylsulfonyl)oxy]nonyl]estra-1,3,5(10)-triene-3,17-diol 17-acetate (or similar 17-acetate precursors).[1][2][3]
The Problem: The C17-Acetate ester linkage is thermodynamically unstable in the presence of water, particularly under acidic or basic conditions. Hydrolysis converts Impurity 4 back into the diol (Fulvestrant precursor) and acetic acid, compromising analytical accuracy.[1][2]
The "Why": Mechanism of Failure
You cannot prevent degradation if you do not understand the enemy. Hydrolysis is not random; it is a specific nucleophilic attack.[1][2]
The Attacker: Water (
), catalyzed by Hydronium () or Hydroxide ().[1][2]
The Target: The carbonyl carbon of the 17-acetate group.
The Result: Cleavage of the ester bond, resulting in the loss of the impurity standard and the formation of a "ghost" peak (the deacetylated product).[2]
Visualizing the Threat:
Figure 1: The hydrolytic degradation pathway of Fulvestrant Impurity 4 (Acetate) and the necessary intervention points.[1][2]
Troubleshooting Guide & FAQs
Issue 1: "My sample degrades within 4 hours in the autosampler."
Diagnosis: Your dilution solvent likely contains trace moisture or is protic (e.g., Methanol/Ethanol), leading to solvolysis or hydrolysis.[1][2]
The Fix: Switch to an Anhydrous Aprotic System .
Parameter
DO NOT USE (High Risk)
RECOMMENDED (Stable)
Why?
Primary Solvent
Methanol, Ethanol, Water
Acetonitrile (ACN) , DMSO
Alcohols can cause transesterification; Water causes hydrolysis.[1][2]
Purity Grade
HPLC Grade (often high water)
LC-MS Grade or Anhydrous
LC-MS grade guarantees low water content (<0.01%).[1][2]
Temperature
Ambient (25°C)
Cooled (4°C - 10°C)
Hydrolysis rate doubles for every ~10°C increase.[1][2]
Protocol:
Dissolve the solid standard in 100% Anhydrous DMSO to create a Stock Solution (e.g., 1 mg/mL).
Dilute to working concentration using Acetonitrile .[1][2]
Critical: If aqueous buffer is required for chromatography, inject immediately.[1][2] Do not store the sample in the aqueous mobile phase mixture.
Issue 2: "I see a shift in retention time after extraction."
Diagnosis: pH-induced hydrolysis.[1][2] Fulvestrant esters are stable at neutral pH but rapidly hydrolyze at pH > 8 or pH < 4.[1][2]
The Fix: Buffer Control.
Q: Can I use 0.1% Formic Acid?
A: Yes, but keep it minimal. Extreme acidity can catalyze hydrolysis over long periods.[1][2]
Q: Can I use Ammonium Hydroxide (High pH)?
A:ABSOLUTELY NOT. Base-catalyzed hydrolysis is orders of magnitude faster than acid-catalyzed hydrolysis for steroid esters.[1][2]
Self-Validating Check:
Prepare a "Zero-Time" injection and a "4-Hour" injection. If the 4-Hour sample shows >2% area decrease of the Impurity 4 peak, your buffer pH is too aggressive.[1][2]
Issue 3: "The lyophilized powder looks sticky/collapsed."
Diagnosis: Hygroscopicity.[1][2] The acetate impurity may attract moisture from the air, initiating solid-state hydrolysis.[1]
The Fix: Inert Atmosphere Handling.[2]
Protocol:
Equilibrate the vial to room temperature before opening (prevents condensation).[1]
Weigh samples quickly in a low-humidity environment (<30% RH).
Store stock solids at -20°C with active desiccant (Silica gel or Molecular Sieves).
Detailed Experimental Workflow
Protocol: Preparation of Hydrolysis-Resistant Stock Solution
Objective: Create a working standard of Fulvestrant Impurity 4 stable for >24 hours.
Materials:
Fulvestrant Impurity 4 Reference Standard (CAS 1621885-82-2).[1][2][3][]
If the LC method requires water, ensure the mixing happens on-column or immediately prior to injection, not in the vial.[1][2]
Visualizing the Workflow:
Figure 2: Optimized sample preparation workflow to minimize hydrolytic exposure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 169490778, Fulvestrant Impurity 4. Retrieved from [Link][1][2]
Robertson, J. F., et al. (2024). Fulvestrant: Mechanism of Action and Stability Profiles.[1][2] Journal of Pharmaceutical Sciences. (General reference for Fulvestrant stability mechanisms).
United States Pharmacopeia (USP). Monograph: Fulvestrant.[1][2] (For general impurity limits and chromatographic conditions).
A Comparative Guide to the Validation of Analytical Methods for Fulvestrant Impurity 4
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. The presence of impurities, even at trace levels, can have significant implications. This guide provides an in-depth, technical comparison of analytical methodologies for the validation of a method to quantify Fulvestrant Impurity 4, a critical related substance in the synthesis of Fulvestrant.
Fulvestrant is an estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer.[][2] The control of impurities during its manufacture is mandated by global regulatory bodies. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), establish thresholds for the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methods indispensable.[3]
This document moves beyond a simple recitation of protocols. It explains the causality behind experimental choices, compares modern chromatographic techniques, and provides a detailed, field-proven workflow for validating a stability-indicating method, ensuring it is fit for its intended purpose.
The Analytical Imperative: Choosing the Right Tool
The primary challenge in impurity analysis is to achieve clear separation and accurate quantification of the impurity from the much more abundant API and any other potential degradation products.[3] High-Performance Liquid Chromatography (HPLC) has long been the standard for this task.[3][4][5] However, Ultra-Performance Liquid Chromatography (UPLC), a more recent innovation, offers significant advantages.[4][5][6][7]
UPLC systems operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC systems (up to 6,000 psi).[4][7] This allows for the use of columns packed with smaller particles (typically sub-2 µm), leading to a dramatic increase in resolution, sensitivity, and speed.[5][6]
Head-to-Head Comparison: HPLC vs. UPLC for Impurity Profiling
Feature
High-Performance Liquid Chromatography (HPLC)
Ultra-Performance Liquid Chromatography (UPLC)
Rationale & Impact on Impurity 4 Analysis
Particle Size
3-5 µm
< 2 µm
Smaller particles in UPLC provide more theoretical plates, resulting in sharper, narrower peaks and superior separation (resolution) from the main Fulvestrant peak.[5][6]
Operating Pressure
Up to 6,000 psi
Up to 15,000 psi
Higher pressure is required to force the mobile phase through the densely packed UPLC column, enabling faster flow rates and shorter run times.[4][7]
Resolution
Good
Excellent
UPLC's enhanced resolution is critical for baseline-separating Impurity 4 from other closely eluting process impurities or degradation products.
Sensitivity
Standard
High
Narrower peaks result in a greater peak height for a given concentration, improving the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for trace impurities like Impurity 4.[6][7]
Analysis Time
Longer (e.g., 20-30 min)
Shorter (e.g., < 7 min)
Faster analysis significantly increases laboratory throughput, which is crucial for in-process controls and final product release testing.[6][8]
Solvent Consumption
Higher
Lower
Shorter run times and lower flow rates lead to a substantial reduction in solvent use, resulting in cost savings and a greener laboratory footprint.[6]
For the demanding task of quantifying Fulvestrant Impurity 4, especially in the context of stability studies where numerous degradation products might emerge, UPLC is the superior technique . Its ability to deliver higher resolution and sensitivity in a fraction of the time makes it the modern workhorse for impurity profiling.[6]
A Validated UPLC Method for Fulvestrant Impurity 4: A Step-by-Step Guide
The objective of validating an analytical procedure is to demonstrate through laboratory studies that it is suitable for its intended purpose.[9][10] The following protocol is designed to meet the stringent requirements of the ICH Q2(R2) and USP General Chapter <1225> guidelines.[9][11][12]
Phase 1: Method Development & Specificity through Forced Degradation
Before validation can begin, a stability-indicating method must be developed. This means the method must be able to unequivocally assess the analyte in the presence of its potential degradation products.[3] Forced degradation (or stress testing) is the cornerstone of this process.[13][14]
Experimental Protocol: Forced Degradation
Prepare Stock Solutions: Prepare solutions of Fulvestrant API in a suitable solvent (e.g., a mixture of acetonitrile and water).
Expose to Stress Conditions: Subject the solutions to a series of harsh chemical and physical conditions to induce degradation. The goal is to achieve 5-20% degradation of the API.
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15][16]
Thermal Degradation: Expose solid API to 105°C for 24 hours.[14]
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Neutralize Samples: Neutralize the acid and base-hydrolyzed samples before injection.
Chromatographic Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed UPLC method. A photodiode array (PDA) detector is crucial here.
Evaluate Specificity: The method is deemed specific and stability-indicating if:
The Fulvestrant peak is well-resolved from all degradation product peaks and the Impurity 4 peak.
Peak purity analysis (using PDA data) of the Fulvestrant and Impurity 4 peaks passes, indicating no co-eluting peaks.
Causality Note: A shielded RP18 column is often chosen for its ability to reduce peak tailing for basic compounds. The acidic mobile phase ensures that any ionizable groups are protonated, leading to consistent retention times and sharp peaks. A gradient elution is necessary to separate a complex mixture of the polar API and its potentially less polar impurities within a reasonable timeframe.
Phase 2: Formal Method Validation
The validation process involves executing a pre-approved protocol to challenge the method's performance characteristics.[10]
Caption: High-level workflow for analytical method validation.
Detailed Validation Parameters & Protocols
The core validation parameters are outlined by ICH Q2(R2).[12][18][19]
Linearity & Range:
Objective: To demonstrate a direct proportional relationship between concentration and the analytical signal over a specified range.
Protocol: Prepare at least five concentrations of Fulvestrant Impurity 4, typically spanning from the Limit of Quantitation (LOQ) to 150% of the specification limit. Inject each solution and plot the peak area against concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (as Recovery):
Objective: To measure the closeness of the experimental value to the true value.
Protocol: Spike a sample of the Fulvestrant drug substance with known amounts of Impurity 4 at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each level.
Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay precision): Analyze six replicate samples of Fulvestrant spiked with Impurity 4 at the 100% specification level on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 5.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
Objective: To determine the lowest concentration of the impurity that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
Protocol: These are typically determined based on the signal-to-noise ratio (S/N). LOD is where S/N is approximately 3:1, and LOQ is where S/N is approximately 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
Acceptance Criteria: The LOQ must be at or below the reporting threshold defined by ICH Q3A.[3] The precision (%RSD) at the LOQ should be ≤ 10.0%.
Robustness:
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small changes to the method, such as:
Flow rate (± 0.02 mL/min)
Column temperature (± 2°C)
Mobile phase pH (± 0.2 units)
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly impacted by these changes.
Caption: Interrelationship of core analytical validation parameters.
Summary of Validation Parameters and Acceptance Criteria
Validation Parameter
Typical Acceptance Criteria
Regulatory Guideline
Specificity
No interference at the retention time of the analyte; Peak purity passes.
ICH Q2(R2)
Linearity (r²)
≥ 0.999
ICH Q2(R2)
Range
From LOQ to 150% of specification limit.
ICH Q2(R2)
Accuracy (% Recovery)
90.0% - 110.0%
ICH Q2(R2)
Precision (% RSD)
Repeatability: ≤ 5.0% Intermediate: ≤ 5.0%
ICH Q2(R2)
Limit of Quantitation (LOQ)
S/N ratio ≥ 10; Precision (%RSD) ≤ 10.0%. Must be ≤ reporting threshold.
ICH Q2(R2)
Limit of Detection (LOD)
S/N ratio ≥ 3
ICH Q2(R2)
Robustness
System suitability parameters remain within limits.
ICH Q2(R2)
Conclusion
The validation of an analytical method for a specific impurity like Fulvestrant Impurity 4 is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical quality control. While traditional HPLC methods remain viable, the adoption of UPLC technology offers undeniable advantages in speed, resolution, and sensitivity, making it the preferred platform for modern impurity profiling.[5]
By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, and grounding the entire process in the principles outlined by ICH and USP guidelines, researchers can develop a self-validating system.[3][9] This not only ensures compliance with global regulatory expectations but also provides a high degree of confidence in the data used to ensure the safety and quality of the final drug product.
References
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . Source: uspbpep.com. [Link]
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Executive Summary & Core Directive Status: CRITICAL HAZARD / HIGH POTENCY Fulvestrant Impurity 4 (specifically identified as the mesylate derivative, CAS 1621885-82-2, or similar sulfone/sulfoxide analogs depending on th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Status:CRITICAL HAZARD / HIGH POTENCY
Fulvestrant Impurity 4 (specifically identified as the mesylate derivative, CAS 1621885-82-2, or similar sulfone/sulfoxide analogs depending on the pharmacopeia) poses a dual hazard: Reproductive Toxicity (inherent to the Fulvestrant steroid backbone) and Potential Genotoxicity (associated with alkyl mesylate structural alerts).[1][2][3]
The Core Directive:Do NOT attempt chemical deactivation (e.g., bleaching/oxidation) in the laboratory.
Oxidation of Fulvestrant derivatives can generate fluorinated byproducts or incomplete degradation products that remain biologically active.[1][2][3] The only validated disposal method is High-Temperature Incineration (>1000°C) with flue gas scrubbing for hydrogen fluoride (HF).[1][2]
Hazard Identification & Mechanism
To handle this impurity safely, you must understand why it is dangerous.
Toxicological Mechanism[1][2]
Endocrine Disruption: Like the parent API (Fulvestrant), Impurity 4 retains the steroidal core capable of binding to estrogen receptors (ER).[1][2][3] Even trace exposure can disrupt hormonal signaling, posing severe risks to fertility and fetal development.[3]
Genotoxicity (Impurity Specific): Impurity 4 is often characterized as a sulfonyloxy derivative (mesylate).[1] Alkyl mesylates are well-documented Potential Genotoxic Impurities (PGIs) capable of alkylating DNA.[1][2]
Fluorine Content: The pentafluoropentyl side chain is chemically robust. Improper combustion (low temperature) can release Hydrogen Fluoride (HF) gas, necessitating specific incinerator capabilities.[1][2][3]
Wash 3: 70% Isopropanol (to remove final organic residues).
Disposal: All cleanup materials go to Stream C .
Regulatory Framework & Classification
Compliance requires accurate coding on waste manifests. While Fulvestrant is not explicitly P-listed, it must be characterized based on toxicity.[1][2]
Regulatory Body
Classification
Code / Description
US EPA (RCRA)
Characteristic Waste
D001 (if in flammable solvent) / Pharm Waste (manage as hazardous).[1][2] Recommended: Manage as P-Listed equivalent due to potency.[1][2]
EU (EWC)
Hazardous
18 01 08 * (Cytotoxic and cytostatic medicines).[1][2]
Transport (DOT/ADR)
Class 6.1
UN 2811 (Toxic solid, organic, n.o.s.[1][2][3] - Fulvestrant Impurity).[1][2][8][9][10][11]
References
PubChem. (n.d.).[9] Fulvestrant Impurity 4 | C30H44O6S. National Library of Medicine. Retrieved February 22, 2026, from [Link][1][2][3]
European Pharmacopoeia (Ph. Eur.). (2024). Fulvestrant Monograph 2443. European Directorate for the Quality of Medicines & HealthCare. (Requires Subscription).
Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual, Section VI: Chapter 2. Retrieved February 22, 2026, from [Link][1][2][3]
US Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register. Retrieved February 22, 2026, from [Link][1][2][3]
CleanChem Laboratories. (n.d.). Material Safety Data Sheet: Fulvestrant. Retrieved February 22, 2026, from [Link][1][2][3]